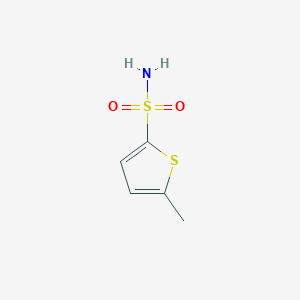

5-Methylthiophene-2-sulfonamide

Description

Overview of Thiophene-Sulfonamide Chemistry and Significance

The thiophene (B33073) ring is a five-membered aromatic ring containing a sulfur atom. This structural motif is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in numerous US FDA-approved drugs. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug molecule and its biological target. nih.gov Thiophene and its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anti-inflammatory, antiviral, and anticancer properties. researchgate.netcognizancejournal.com

The sulfonamide functional group (-SO₂NH₂) is another cornerstone of medicinal chemistry. openaccesspub.org Compounds containing this group are broadly referred to as sulfa drugs. wikipedia.org The significance of the sulfonamide group lies in its ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is involved in the synthesis of folic acid. evitachem.comwikipedia.org By competitively inhibiting this enzyme, sulfonamides disrupt folic acid production, leading to a bacteriostatic effect that halts bacterial growth and multiplication. wikipedia.org

The combination of a thiophene ring and a sulfonamide group in a single molecule, as seen in 5-Methylthiophene-2-sulfonamide, creates a scaffold with the potential for diverse biological activities. Researchers have explored thiophene-based sulfonamides for their antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai The versatility of this chemical structure allows for various modifications to fine-tune its pharmacological profile. nih.gov

Historical Context of Sulfonamides in Medicinal Chemistry Research

The journey of sulfonamides in medicine marks a pivotal moment in the history of chemotherapy. slideshare.net The story began in the early 1930s at the laboratories of Bayer AG, where Gerhard Domagk was investigating coal-tar dyes for their potential antibacterial properties. wikipedia.org His research led to the discovery of a red dye named Prontosil, which showed remarkable efficacy in treating streptococcal infections in mice. wikipedia.orgslideshare.net

A significant breakthrough came in 1936 when Ernest Fourneau discovered that Prontosil was a prodrug. openaccesspub.org In the body, it metabolizes into the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery opened the floodgates for the development of a plethora of sulfonamide derivatives with improved efficacy and broader spectrums of activity. openaccesspub.org For instance, sulfapyridine (B1682706) was introduced in 1938 for treating pneumonia, and sulfathiazole (B1682510) was widely used during World War II to combat wound infections. openaccesspub.org

The advent of sulfonamides revolutionized the treatment of bacterial infections, significantly reducing mortality rates from diseases like pneumonia and maternal infections before the widespread availability of penicillin. wikipedia.org Beyond their antibacterial effects, further research revealed that some sulfonamides possessed other therapeutic properties. This led to the development of different classes of drugs, including diuretics, and oral hypoglycemic agents for the treatment of type 2 diabetes, such as the sulfonylureas. openaccesspub.orgwikipedia.org The first sulfonylurea, tolbutamide, was introduced in Germany in 1956. openaccesspub.org

Identification of Research Gaps and Objectives Pertaining to this compound

While the broader class of thiophene-sulfonamides has been the subject of considerable research, specific data and dedicated studies on this compound are less prevalent in publicly accessible scientific literature. Much of the available information is in the context of larger studies on related derivatives or as a chemical intermediate.

A significant research gap is the lack of comprehensive biological evaluation of this compound itself. While its structural components suggest potential antibacterial or other therapeutic activities, detailed studies to confirm and quantify these effects are needed. For example, a recent 2024 study focused on the synthesis and antibacterial activity of 5-bromo-N-alkylthiophene-2-sulfonamides, using a related compound as a starting material, but did not report on the specific activity of the un-brominated, N-unsubstituted parent compound. nih.gov

Future research objectives should therefore focus on:

Synthesis and Characterization: While the synthesis of related compounds is documented, a detailed and optimized synthesis protocol for this compound, along with its full spectroscopic and physicochemical characterization, would be valuable. nih.govsigmaaldrich.com

Comprehensive Biological Screening: A systematic evaluation of this compound against a wide range of biological targets is necessary. This should include screening for antibacterial, antifungal, anticancer, and anti-inflammatory activities. nih.govresearchgate.netsciencepublishinggroup.com

Structure-Activity Relationship (SAR) Studies: Using this compound as a lead compound, the synthesis and evaluation of a library of derivatives could elucidate key structural features required for specific biological activities. This would involve modifications to both the thiophene ring and the sulfonamide group. nih.gov

Enzyme Inhibition Assays: Given the known mechanism of action for many sulfonamides, investigating the inhibitory potential of this compound against enzymes like dihydropteroate synthase or other relevant targets, such as kinases or proteases, would be a logical step. evitachem.comnih.gov

Computational and Docking Studies: Molecular modeling can help predict the binding modes of this compound with various biological targets, guiding the design of more potent and selective derivatives. nih.gov

Addressing these research gaps will provide a clearer understanding of the therapeutic potential of this compound and its place within the broader field of medicinal chemistry.

Data Tables

Table 1: Physicochemical Properties of 5-Methylthiophene-2-sulfonyl Chloride (Precursor) Note: Data for the direct precursor to this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅ClO₂S₂ |

| Molecular Weight | 196.68 g/mol |

| Form | Solid |

| InChI Key | QGGRRHYGHGJEKP-UHFFFAOYSA-N |

Source: Sigma-Aldrich sigmaaldrich.com

Table 2: Historical Development of Key Sulfonamide-based Drugs

| Compound | Year of Discovery/Introduction | Therapeutic Application |

|---|---|---|

| Prontosil | 1932 | Antibacterial |

| Sulfanilamide | 1936 | Antibacterial |

| Sulfapyridine | 1938 | Antibacterial (Pneumonia) |

| Sulfacetamide | 1941 | Antibacterial (Urinary Tract Infections) |

| Tolbutamide | 1956 | Antidiabetic (Sulfonylurea) |

Source: Wikipedia wikipedia.org, Yousef et al., 2018 openaccesspub.org

Properties

IUPAC Name |

5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S2/c1-4-2-3-5(9-4)10(6,7)8/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFRWYJBGDRVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344986 | |

| Record name | 5-Methylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53595-69-0 | |

| Record name | 5-Methyl-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53595-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylthiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylthiophene 2 Sulfonamide and Its Analogues

Direct Synthesis Routes to 5-Methylthiophene-2-sulfonamide

The direct synthesis of this compound typically involves a two-step process: the chlorosulfonation of 2-methylthiophene (B1210033) followed by amination.

Optimized Chlorosulfonation Procedures

The initial step in the synthesis is the chlorosulfonation of 2-methylthiophene. This reaction introduces the sulfonyl chloride group onto the thiophene (B33073) ring, primarily at the 5-position due to the directing effect of the methyl group. Chlorosulfonic acid is a common reagent for this transformation. researchgate.netresearchgate.net Researchers have focused on optimizing reaction conditions to improve yields and minimize the formation of byproducts. rroij.comresearchgate.net While specific optimized procedures for this compound are not extensively detailed in the provided results, general methods for the chlorosulfonation of thiophenes often involve careful control of temperature and the stoichiometry of the reagents. researchgate.net

Sulfonamide Coupling Reaction Strategies

The resulting 5-methylthiophene-2-sulfonyl chloride is then converted to the corresponding sulfonamide. This is typically achieved through a coupling reaction with an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt, to yield the primary sulfonamide. cbijournal.comorganic-chemistry.orgnih.gov The reaction of a sulfonyl chloride with an amine is a well-established and efficient method for the formation of the sulfonamide bond. orgsyn.org Alternative methods for sulfonamide synthesis include the use of sulfonyl azides or the direct oxidative conversion of thiols. organic-chemistry.org

Derivatization Approaches for Substituted this compound Analogues

A wide variety of substituted this compound analogues have been synthesized to explore their biological activities. These approaches involve modifications at the sulfonamide nitrogen, the thiophene ring, or through the construction of the entire scaffold using cross-coupling reactions.

N-Substitution Reactions on the Sulfonamide Moiety

The sulfonamide nitrogen of this compound can be readily functionalized to introduce a wide range of substituents. These N-substitution reactions typically involve reacting the primary sulfonamide with various electrophiles. For instance, alkylation can be achieved using alkyl halides or other alkylating agents. organic-chemistry.org Arylation of the sulfonamide nitrogen can also be accomplished through coupling reactions. organic-chemistry.org Furthermore, the sulfonamide can be reacted with acyl chlorides or other acylating agents to form N-acylsulfonamides. google.com These derivatization strategies allow for the systematic modification of the steric and electronic properties of the sulfonamide moiety, which can significantly impact biological activity.

A study on N-(5-substituted)thiophene-2-alkylsulfonamides demonstrated the synthesis of various analogues as potent 5-lipoxygenase inhibitors. nih.gov Another example includes the synthesis of 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as selective human carbonic anhydrase II inhibitors. mdpi.com

Table 1: Examples of N-Substituted Thiophene Sulfonamide Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide (B1270684) | Dimethylformamide dimethyl acetal | N'-[(5-Bromo-2-thienyl)sulfonyl]-N,N-dimethylformimidamide | google.com |

| 5-(3-Hydroxypropanesulfonyl)thiophene-2-sulfonamide | Acetyl chloride | 5-[3-(Acetyloxy)propanesulfonyl]thiophene-2-sulfonamide | google.com |

| 5-(3-Hydroxypropanesulfonyl)thiophene-2-sulfonamide | Methoxyacetyl chloride | 5-[3-(Methoxyacetyloxy)propanesulfonyl]thiophene-2-sulfonamide | google.com |

| 2-Thiouracil-5-sulfonylchloride | Aromatic/heterocyclic amines | 2-Thiouracil-5-sulfonamide derivatives | nih.gov |

Functionalization of the Thiophene Ring System

The thiophene ring itself is amenable to various functionalization reactions, allowing for the introduction of substituents at different positions. researchgate.netnih.gov Electrophilic aromatic substitution reactions, such as halogenation, are common methods to introduce functional handles on the thiophene ring. nih.gov For example, bromination of the thiophene ring can provide a versatile intermediate for further modifications. researchgate.netresearchgate.net The resulting halo-substituted thiophene-sulfonamides can then be used in cross-coupling reactions to introduce aryl or other groups. researchgate.netdoaj.org

Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura Cross-Coupling) in Thiophene-Sulfonamide Scaffold Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds and has been extensively used in the construction of thiophene-sulfonamide scaffolds. researchgate.netdoaj.orgacs.orgchemrxiv.orgmdpi.com This palladium-catalyzed reaction typically involves the coupling of a halo-substituted thiophene-sulfonamide with a boronic acid or a boronic ester. researchgate.netresearchgate.net This methodology allows for the efficient formation of a carbon-carbon bond between the thiophene ring and various aryl or heteroaryl groups.

A facile synthesis of new 5-aryl-thiophenes bearing a sulfonamide moiety has been reported via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling reactions of 5-bromothiophene-2-sulfonamide with various aryl boronic acids and esters. researchgate.netdoaj.org This approach has been utilized to synthesize a library of compounds for biological screening. rroij.com The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a wide range of functional groups on the coupling partners. rroij.com

Table 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Arylthiophene-2-sulfonamides

| Thiophene Substrate | Coupling Partner | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids/esters | Pd(PPh₃)₄ / K₃PO₄ | 5-Arylthiophene-2-sulfonamides | researchgate.netresearchgate.net |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic pinacol (B44631) esters/acids | Pd(PPh₃)₄ / K₃PO₄ | 4-Arylthiophene-2-carbaldehydes | mdpi.com |

Condensation Reaction Pathways for Complex Analogues

Condensation reactions are fundamental in the synthesis of complex analogues of this compound, enabling the introduction of diverse functional groups and the construction of larger molecular frameworks. Key among these are the Vilsmeier-Haack and Claisen-Schmidt reactions.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.orgchemistrysteps.com In the context of this compound, this reaction is employed to introduce a formyl group (-CHO) onto the thiophene ring, typically at the 5-position if starting from a 2-sulfonamide derivative. The synthesis of 5-formyl-4-methylthiophene-2-sulfonamide, for instance, involves the formylation of 4-methylthiophene-2-sulfonamide. evitachem.com

The reaction mechanism initiates with the formation of the Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic reagent then attacks the electron-rich thiophene ring. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org This formylated analogue serves as a versatile intermediate for the synthesis of more complex derivatives through further reactions of the newly introduced aldehyde group. evitachem.com

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are precursors to flavonoids and other biologically significant molecules. psu.edunih.gov This reaction involves the base-catalyzed condensation between an aromatic aldehyde and a ketone. psu.edu For the synthesis of complex analogues of this compound, a derivative containing an acetyl group can be condensed with various aromatic aldehydes to produce a series of chalcone-like structures. These reactions are often carried out in the presence of a base such as sodium hydroxide (B78521) in a polar solvent like ethanol (B145695) at room temperature, typically affording high yields. psu.edu The resulting chalcones, which incorporate the this compound moiety, are of interest for their potential biological activities. researchgate.net

Below is a table summarizing these condensation reaction pathways:

Table 1: Condensation Reactions for this compound Analogues| Reaction Type | Reactants | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | 4-Methylthiophene-2-sulfonamide, N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃), Water (workup) | Formylated analogue (e.g., 5-Formyl-4-methylthiophene-2-sulfonamide) | wikipedia.orgevitachem.com |

| Claisen-Schmidt | Thiophene sulfonamide with an acetyl group, Aromatic aldehydes | Base (e.g., NaOH), Ethanol | Chalcone (B49325) analogues | psu.edu |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its analogues is crucial for developing environmentally sustainable processes. Key strategies include the use of greener solvents, solvent-free reaction conditions, and the development of efficient catalytic systems.

The use of water as a solvent is a significant advancement in green sulfonamide synthesis. rsc.org Traditional methods often rely on organic solvents, which can be hazardous and environmentally damaging. Research has demonstrated that the synthesis of sulfonamides can be effectively carried out in aqueous media, often at room temperature. rsc.orgsci-hub.se These methods can offer excellent yields and high purity of the final product, which can often be isolated by simple filtration after acidification, thus minimizing the need for complex purification steps. rsc.org The use of water as a solvent is not only environmentally benign but also cost-effective and safer. derpharmachemica.com

Solvent-free, or neat, reaction conditions represent another important green chemistry approach. sci-hub.se The synthesis of N-alkyl and N-arylsulfonamides has been achieved by reacting primary and secondary amines with arylsulfonyl chlorides at room temperature without any solvent. sci-hub.se Furthermore, catalyst-free and solvent-free acylation of sulfonamides using ultrasonic irradiation has been reported, showcasing an energy-efficient and clean method. sci-hub.se The use of solid-supported catalysts in solvent-free conditions, such as H₅PMo₁₀V₂O₄₀ on silica (B1680970) for Claisen-Schmidt condensations, also provides a reusable and environmentally friendly catalytic system. researchgate.net

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and less wasteful reactions. researchgate.net For sulfonamide synthesis, iodine-mediated reactions provide an eco-friendly alternative to traditional methods that use corrosive reagents. nih.gov The development of catalytic systems that can be easily recovered and reused, such as those based on layered aluminosilicates, is also a key area of research. researchgate.net These catalysts can be used in the synthesis of complex heterocyclic compounds, including derivatives of thiophene. researchgate.net

The following table outlines some green chemistry approaches applicable to the synthesis of this compound and related compounds:

Table 2: Green Chemistry Approaches in Sulfonamide Synthesis| Green Principle | Approach | Example | Benefits | Reference |

|---|---|---|---|---|

| Safer Solvents | Use of water as a reaction medium | Synthesis of sulfonamides from amino compounds and arylsulfonyl chlorides in water. | Environmentally benign, cost-effective, safer, simple product isolation. | rsc.orgsci-hub.sederpharmachemica.com |

| Solvent-Free Conditions | Neat reactions | Solvent-free sulfonylation of amines with arylsulfonyl chlorides at room temperature. | Reduced solvent waste, simplified workup, potential for higher reaction rates. | sci-hub.se |

| Catalysis | Use of eco-friendly and reusable catalysts | Iodine-mediated amination of sodium sulfinates; H₅PMo₁₀V₂O₄₀ on silica for condensations. | Avoids corrosive reagents, catalyst reusability, high efficiency. | researchgate.netnih.gov |

Scale-Up and Optimization of Synthetic Protocols

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful optimization and scale-up of the synthetic protocols. aragen.com This process involves a detailed analysis of reaction parameters to ensure efficiency, safety, and cost-effectiveness at a larger scale. aragen.com

A systematic approach to optimization involves the screening of various reaction components and conditions. For the synthesis of substituted thiophene sulfonamides, this includes the evaluation of different catalysts, ligands, bases, and solvents. rroij.com For instance, in a multi-step synthesis, each step is individually optimized. This can involve treating a starting material like 2-bromothiophene (B119243) under various conditions to achieve chlorosulfonation, followed by optimization of the sulfonamide coupling reaction. rroij.com Suzuki-Miyaura reactions for C-C bond formation also require careful selection of the catalyst, ligand, solvent, temperature, and reaction time to maximize yields for a series of compounds. rroij.comnih.gov

One of the significant challenges in scaling up chemical processes is ensuring consistent product quality and yield. uab.cat For example, issues such as problematic phase separations can arise during workup procedures in large-scale batches, which may not be apparent at the laboratory scale. uab.cat To address this, adjustments such as using additional solvent and allowing for longer settling times may be necessary. uab.cat Crystallization processes also require optimization to avoid issues with slurry rheology and to ensure the desired crystal form and purity of the final product. uab.cat

The table below presents key parameters that are typically optimized during the scale-up of thiophene sulfonamide synthesis:

Table 3: Parameters for Scale-Up and Optimization of Thiophene Sulfonamide Synthesis| Parameter | Aspect to Optimize | Example of Optimization | Desired Outcome | Reference |

|---|---|---|---|---|

| Catalyst and Ligand | Selection and loading | Screening various palladium catalysts and phosphine (B1218219) ligands for cross-coupling reactions. | High reaction efficiency, selectivity, and yield. | rroij.com |

| Base | Type and concentration | Evaluating inorganic bases like potassium carbonate and cesium carbonate. | Efficient reaction progression and high product formation. | rroij.com |

| Solvent | Choice of solvent system | Testing solvents like acetone (B3395972) and tetrahydrofuran (B95107) for optimal reaction conditions. | Good solubility of reactants, high reaction rates, and ease of workup. | rroij.com |

| Temperature and Time | Reaction conditions | Determining the optimal temperature and duration for each synthetic step. | Complete reaction with minimal side product formation. | rroij.com |

| Work-up Procedure | Phase separation and extraction | Adjusting solvent volumes and settling times to manage phase separation issues. | Efficient and clean separation of product from the reaction mixture. | uab.cat |

| Crystallization | Solvent and cooling profile | Optimizing the crystallization solvent and cooling rate to control particle size and purity. | Consistent crystal morphology and high purity of the final product. | uab.cat |

Advanced Spectroscopic and Analytical Characterization for Research

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 5-Methylthiophene-2-sulfonamide and to gain insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₅H₇NO₂S₂) is 177.25 g/mol . calpaclab.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 177. The fragmentation of sulfonamides is well-documented and often involves the loss of sulfur dioxide (SO₂, 64 amu), which would lead to a significant peak at m/z 113. nih.gov Another characteristic fragmentation pathway for primary sulfonamides is the cleavage of the C-S bond, which could result in fragments corresponding to the 5-methylthiophene moiety and the sulfonamide group.

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for the analysis of this compound, as it allows for the separation of the compound from any impurities prior to mass analysis. nih.gov This is crucial for confirming the purity of a sample and for identifying any synthesis byproducts or degradation products.

Table 2: Expected Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | Expected m/z |

|---|---|---|

| Molecular Ion | [C₅H₇NO₂S₂]⁺ | 177 |

| Loss of SO₂ | [C₅H₇NS]⁺ | 113 |

| 5-Methylthienyl cation | [C₅H₅S]⁺ | 97 |

| Sulfonamide radical cation | [H₂NO₂S]⁺ | 80 |

Vibrational Spectroscopy (e.g., FT-IR) and Electronic Absorption Spectroscopy (e.g., UV-Vis) for Functional Group Analysis and Electronic Transitions

Vibrational Spectroscopy (FT-IR): Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and thiophene (B33073) moieties.

Key expected FT-IR peaks include strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically found in the regions of 1350–1300 cm⁻¹ and 1160–1120 cm⁻¹, respectively. vulcanchem.com The N-H stretching vibration of the sulfonamide group is expected to appear as a band in the region of 3300–3200 cm⁻¹. vulcanchem.comresearchgate.net Vibrations associated with the thiophene ring, such as C-H and C=C stretching, are also anticipated. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis): Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Thiophene and its derivatives typically exhibit strong absorption in the UV region due to π → π* transitions within the aromatic ring. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of a substituted thiophene ring. The presence of the sulfonamide and methyl groups will influence the exact position and intensity of these absorptions.

Table 3: Expected Vibrational and Electronic Spectroscopic Data for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (λmax) |

|---|---|---|

| FT-IR | S=O asymmetric stretching | 1350 - 1300 |

| FT-IR | S=O symmetric stretching | 1160 - 1120 |

| FT-IR | N-H stretching | 3300 - 3200 |

| UV-Vis | π → π* transition | ~230 - 280 nm |

Advanced Chromatographic Techniques for Separation and Quantification

Advanced chromatographic techniques are essential for the separation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds like this compound. mdpi.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for its separation and purity determination. Detection is typically achieved using a UV detector set at the λmax of the compound. This method can be optimized to achieve baseline separation from starting materials, byproducts, and degradation products, allowing for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, or if the compound itself is sufficiently volatile and thermally stable, GC-MS can be employed. scirp.org This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for peak identification and quantification. The choice of the GC column (e.g., a polar or non-polar stationary phase) would depend on the specific analytical requirements.

Table 4: Overview of Chromatographic Techniques for the Analysis of this compound

| Technique | Stationary Phase (Example) | Mobile/Carrier Phase (Example) | Detection Method | Application |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis | Purity assessment, Quantification |

| GC-MS | DB-5 (Non-polar) | Helium | Mass Spectrometry | Separation and identification of volatile components |

Computational and Theoretical Investigations of 5 Methylthiophene 2 Sulfonamide and Analogues

Density Functional Theory (DFT) for Geometric and Electronic Structure Characterization

Density Functional Theory (DFT) has become an indispensable tool for investigating the geometric and electronic characteristics of thiophene (B33073) sulfonamide derivatives. semanticscholar.org Over the past two decades, DFT has proven to be a highly useful technique across many areas of chemistry. semanticscholar.org Calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), are used to determine optimized molecular geometries, including critical bond lengths and angles. semanticscholar.org

In studies of various thiophene sulfonamide derivatives, DFT calculations have provided detailed geometric parameters. For instance, the S=O and S-NH₂ bond lengths within the sulfonamide group are calculated to be approximately 1.45–1.46 Å and 1.67–1.68 Å, respectively. semanticscholar.org These values show a close correlation with experimentally determined bond lengths. semanticscholar.org The bond angles around the sulfur atom of the sulfonamide group, such as O=S–NH₂, are also calculated and align well with experimental data. semanticscholar.org The planarity and orientation of the thiophene and any associated rings are assessed through dihedral angle calculations, providing a complete three-dimensional picture of the molecular structure. semanticscholar.org

| Parameter | Calculated Range (Å) | Experimental Value (Å) |

| S=O Bond Length | 1.45 - 1.46 | ~1.42 |

| S–NH₂ Bond Length | 1.67 - 1.68 | ~1.64 |

| Thiophene S–C Bond Length | 1.73 - 1.75 | - |

Table 1: Comparison of calculated and experimental bond lengths for thiophene sulfonamide derivatives. Data sourced from DFT studies. semanticscholar.org

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and stability. researchgate.netmdpi.com

For thiophene sulfonamide derivatives, FMO analysis reveals that a smaller HOMO-LUMO gap corresponds to higher chemical reactivity and a greater potential for intramolecular charge transfer. researchgate.netmdpi.com This energy gap is also inversely related to the molecule's hyperpolarizability, a measure of its Nonlinear Optical (NLO) response. mdpi.comresearchgate.net Compounds with a smaller energy gap tend to exhibit higher hyperpolarizability, making them more responsive to NLO effects. mdpi.comresearchgate.net In a study of eleven thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that the compounds are generally stable. mdpi.com

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Thiophene Sulfonamide Analogue 1 | High | Low | Small (e.g., 3.44) | High Reactivity, High NLO Response |

| Thiophene Sulfonamide Analogue 2 | Low | High | Large (e.g., 4.65) | High Stability, Low NLO Response |

Table 2: Representative Frontier Molecular Orbital data for thiophene sulfonamide analogues, illustrating the relationship between the energy gap and molecular properties. mdpi.comresearchgate.net

Quantum chemical descriptors derived from HOMO and LUMO energies provide quantitative measures of molecular reactivity. Key descriptors include chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. It is calculated as half the HOMO-LUMO gap. A larger gap signifies a "harder" molecule, which is less reactive.

Electronic Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is the negative of electronegativity.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index points to a better electron acceptor.

Computational studies on thiophene sulfonamide derivatives have calculated these parameters to characterize their reactivity profiles. researchgate.netresearchgate.net These descriptors are valuable for comparing the reactivity of different analogues and understanding their interaction potential with biological targets. researchgate.net

| Descriptor | Definition | Significance |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to deformation or charge transfer; higher values indicate greater stability. |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the "escaping tendency" of electrons; related to electronegativity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons; identifies strong electrophiles. |

Table 3: Key quantum chemical descriptors and their significance in reactivity analysis. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution on a molecule's surface. researchgate.net It is instrumental in predicting the sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com

For thiophene sulfonamide derivatives, MEP maps typically show the most negative potential located around the oxygen atoms of the sulfonamide group, identifying these as primary sites for electrophilic interactions, such as hydrogen bonding. researchgate.net Conversely, the hydrogen atom of the sulfonamide's N-H group often exhibits a positive potential, marking it as a site for nucleophilic interaction. researchgate.net This information is crucial for understanding how these molecules might orient themselves within a protein's active site. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While specific molecular dynamics (MD) simulations for 5-methylthiophene-2-sulfonamide are not extensively documented, this computational technique is widely applied to its analogues and other ligand-protein systems. nih.govnih.gov MD simulations provide a dynamic view of a molecule's behavior over time, complementing the static picture offered by molecular docking. nih.gov

The primary goals of MD simulations in this context are to assess the conformational stability of the ligand and to analyze the stability of the ligand-protein complex. nih.govnih.gov By simulating the movements of atoms over a period of nanoseconds, researchers can observe how the ligand adapts its conformation within the binding pocket and evaluate the persistence of key interactions (like hydrogen bonds) identified in docking studies. nih.gov These simulations are critical for confirming the stability of a proposed binding mode and for providing deeper insights into the dynamic nature of ligand-target recognition. nih.goviyte.edu.tr

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.netnih.gov Thiophene sulfonamide derivatives have been the subject of numerous docking studies to explore their potential as inhibitors of various enzymes, notably carbonic anhydrases (CAs). researchgate.net

In these studies, the thiophene sulfonamide molecule is placed into the three-dimensional structure of the target protein's active site. Docking algorithms then calculate the most stable binding poses and estimate the binding energy, often expressed as a docking score in kcal/mol. nih.govresearchgate.net For thiophene-based sulfonamides targeting CAs, docking studies have revealed that the sulfonamide group plays a crucial role, often coordinating with the zinc ion in the active site, while the thiophene ring engages in hydrophobic and van der Waals interactions with surrounding amino acid residues. researchgate.net Docking scores for these compounds can range from -6 to -12 kcal/mol, with more negative values indicating stronger predicted binding affinity. nih.govresearchgate.net

Computational Prediction of Pharmacokinetic and Pharmacodynamic Relevance (ADME Properties)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. nih.gov Computational tools and web servers, such as SwissADME and pkCSM, are frequently used for the in silico prediction of these properties for compounds like this compound and its analogues. nih.govresearchgate.net

These predictive models assess various parameters, including:

Drug-Likeness: Evaluated based on rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govresearchgate.net

Absorption: Prediction of properties like water solubility, intestinal absorption, and Caco-2 cell permeability. nih.gov

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Toxicity: Prediction of potential toxic effects, such as mutagenicity or carcinogenicity. nih.gov

Studies on various sulfonamide derivatives have shown that they generally exhibit good predicted bioavailability and pharmacokinetic profiles, making them promising candidates for further drug development. nih.govresearchgate.net

| ADME Parameter | Predicted Property for Sulfonamide Analogues | Importance |

| Lipinski's Rule of Five | Generally compliant | Predicts good oral bioavailability. nih.gov |

| Human Intestinal Absorption | High | Indicates good absorption from the gut. nih.gov |

| Caco-2 Permeability | Variable | Models absorption across the intestinal wall. |

| CYP Enzyme Inhibition | Often non-inhibitors of major isoforms | Suggests lower risk of drug-drug interactions. nih.gov |

| AMES Toxicity | Often predicted as non-mutagenic | Indicates a lower risk of causing genetic mutations. nih.gov |

Table 4: Representative predicted ADME/T properties for sulfonamide derivatives based on computational models.

Structure Activity Relationship Sar Studies of 5 Methylthiophene 2 Sulfonamide Derivatives

Influence of Substituents on the Thiophene (B33073) Ring on Biological Activities

The thiophene ring serves as a versatile scaffold in medicinal chemistry, and modifications to its substituents can significantly impact the biological activity of 5-methylthiophene-2-sulfonamide derivatives. Research has shown that the nature and position of substituents on the thiophene core are critical determinants of potency and selectivity.

For instance, in a series of 5-arylthiophene-2-sulfonamide derivatives, the presence of electron-donating groups on the aryl ring at the 5-position of the thiophene was found to have a positive influence on their antibacterial activity. This suggests that increased electron density on the thiophene ring can enhance the antibacterial properties of these compounds.

In a related context, studies on thiophene-2-carboxamide derivatives, which share the thiophene core, have provided further insights. The introduction of a hydroxyl group at the 3-position was observed to confer higher activity compared to a methyl group at the same position, potentially by increasing the compound's solubility. Furthermore, an unsubstituted phenyl ring attached to the thiophene was associated with potent antioxidant activity, while the presence of a methoxy (B1213986) group on this phenyl ring also led to potent derivatives.

The introduction of a halogen atom, such as bromine, to the thiophene ring has also been shown to have a profound effect. In one study, the addition of a bromine atom to the C2 position of a thiophene-containing compound resulted in a derivative with greater apoptotic potential, likely due to a change in the molecule's conformation and ligand exchange kinetics.

These findings underscore the importance of the substitution pattern on the thiophene ring in modulating the biological activities of this class of compounds. The electronic properties, size, and position of these substituents play a key role in their interaction with biological targets.

Table 1: Influence of Thiophene Ring Substituents on Biological Activity

| Base Scaffold | Substituent at C5 | Substituent at C3 | Observed Biological Activity |

| Thiophene-2-sulfonamide (B153586) | Aryl with electron-donating group | - | Enhanced antibacterial activity |

| Thiophene-2-carboxamide | - | Hydroxyl | Higher activity than methyl (antioxidant) |

| Thiophene-2-carboxamide | Unsubstituted Phenyl | Amino | Potent antioxidant activity |

| Thiophene-2-carboxamide | Methoxy-substituted Phenyl | Amino | Potent antioxidant activity |

| Thiophene derivative | - | Bromine (at C2) | Greater apoptotic potential |

Role of N-Substitution on the Sulfonamide Moiety in Modulating Biological Activity

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore in a wide range of therapeutic agents. ontosight.ai N-substitution of the sulfonamide moiety in this compound derivatives offers a valuable opportunity to fine-tune their biological activity, selectivity, and pharmacokinetic properties. The nature of the substituent attached to the sulfonamide nitrogen can dramatically alter the molecule's interaction with its target enzyme or receptor.

For example, in the development of human chymase inhibitors based on a benzo[b]thiophene-2-sulfonamide scaffold, modifications at the sulfonamide nitrogen were pivotal. The introduction of various cyclic amines and other nitrogen-containing groups led to the identification of potent and selective inhibitors. researchgate.net Similarly, in the pursuit of carbonic anhydrase inhibitors, a diverse range of substituents on the sulfonamide nitrogen of thiophene-2-sulfonamides has been explored. These substitutions can influence the binding affinity and selectivity for different carbonic anhydrase isoforms.

The versatility of the sulfonamide group allows for the incorporation of a wide array of chemical functionalities, from simple alkyl or aryl groups to more complex heterocyclic systems. This chemical tractability makes N-substitution a powerful strategy for optimizing the biological profile of this compound derivatives.

Table 2: Effect of N-Substitution on Sulfonamide Moiety on Biological Activity

| Scaffold | N-Substituent on Sulfonamide | Target/Activity | Observation |

| Benzo[b]thiophene-2-sulfonamide | Various cyclic amines | Human Chymase Inhibition | Potent and selective inhibitors identified. researchgate.net |

| Thiophene-2-sulfonamide | Various substituents | Carbonic Anhydrase Inhibition | Influences binding affinity and isoform selectivity. |

| Coumarin-containing sulfonamide | Various substituents | Antioxidant Activity | Key determinant of activity. researchgate.net |

| Thiophene-2-sulfonamide | Biologically active moieties | Anticancer Activity | Some derivatives showed significant cytotoxicity. encyclopedia.pub |

Stereochemical Effects on Biological Potency and Selectivity

The introduction of chiral centers into a drug molecule can have profound implications for its biological activity. The differential interaction of enantiomers or diastereomers with a chiral biological target, such as an enzyme or receptor, can lead to significant differences in potency, selectivity, and even the nature of the pharmacological response.

In the context of this compound derivatives, the potential for stereoisomerism arises when a substituent on the thiophene ring or the N-substituent on the sulfonamide moiety contains a stereogenic center. For instance, the introduction of a chiral side chain on the sulfonamide nitrogen would result in a pair of enantiomers.

However, based on a comprehensive review of the currently available scientific literature, there is a notable lack of specific studies focusing on the stereochemical effects of this compound derivatives. While the synthesis and biological evaluation of chiral thiophene-containing compounds have been reported in other contexts, such as chiral polymers for materials science, detailed investigations into the differential biological potency and selectivity of individual stereoisomers within this specific class of sulfonamides are not widely documented.

Therefore, a thorough analysis of the stereochemical effects on the biological potency and selectivity of this compound derivatives is not possible at this time due to the limited publicly available data. Further research, including the synthesis of enantiomerically pure compounds and their comparative biological evaluation, is required to elucidate the role of stereochemistry in the activity of this class of molecules.

Conformational Analysis and its Correlation with Observed Activities

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. The ability of a drug molecule to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for a potent pharmacological response. Conformational analysis of this compound derivatives, therefore, provides valuable insights into their mechanism of action and can guide the design of more effective analogues.

X-ray crystallography and molecular modeling techniques are powerful tools for studying the conformation of these molecules. For instance, a high-resolution X-ray crystal structure of a 5-substituted-benzylsulfanyl-thiophene-2-sulfonamide derivative in complex with human carbonic anhydrase II (hCA II) has been determined. This study provided a detailed picture of the binding mode and the specific interactions between the inhibitor and the amino acid residues in the active site of the enzyme, allowing for a rationalization of its excellent inhibitory activity.

Molecular docking studies have also been employed to investigate the binding modes of thiophene-based sulfonamides. These computational methods can predict the preferred orientation of the molecule within the enzyme's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies of thiophene-based sulfonamides with carbonic anhydrase have shown that the sulfonamide and thiophene moieties play a significant role in the inhibition of the enzyme by interacting with the catalytic active site.

Furthermore, changes in conformation due to substituent modifications can directly impact biological activity. As mentioned earlier, the introduction of a bromine atom into a thiophene-containing compound was suggested to induce a conformational change that led to enhanced apoptotic potential. This highlights the intricate relationship between a molecule's structure, its preferred conformation, and its resulting biological function. The planarity of the thiophene ring itself can also contribute to the binding of these ligands to their receptors.

Mechanistic Insights into the Biological Activity of 5 Methylthiophene 2 Sulfonamide Analogues

Enzyme Inhibition Mechanisms

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Binding Interactions

Thiophene-2-sulfonamides, including 5-methyl substituted analogues, are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.com The primary sulfonamide moiety (SO₂NH₂) is a critical feature, acting as a zinc-binding group that anchors the inhibitor to the Zn(II) ion in the enzyme's active site. researchgate.net This interaction is fundamental to their inhibitory action.

These compounds often exhibit significant isoform selectivity. For instance, many 5-substituted thiophene-2-sulfonamides show weak inhibition against the cytosolic isoform hCA I but are highly effective, low nanomolar inhibitors of the cytosolic hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII. researchgate.netnih.gov This selectivity is crucial for developing targeted therapies, such as antiglaucoma agents or antitumor drugs, by minimizing off-target effects. researchgate.netnih.gov

X-ray crystallography studies have provided detailed insights into the binding interactions. The sulfonamide group coordinates to the catalytic zinc ion. researchgate.net Beyond this key interaction, the thiophene (B33073) ring and its substituents engage in further contacts within the active site. The orientation of the inhibitor's "tail" (the part of the molecule extending from the sulfonamide group) is dictated by hydrophobic and van der Waals interactions with amino acid residues lining the active site cavity, such as Val121, Phe131, Leu198, and Pro202 in hCA II. nih.gov The specific substitution pattern on the thiophene ring can influence whether the tail orients towards the hydrophobic or hydrophilic half of the active site, thereby fine-tuning the inhibitory potency and isoform selectivity. researchgate.net

Table 1: Inhibitory Activity of Thiophene-2-Sulfonamide (B153586) Analogues against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | 224 - 7544 | 2.2 - 7.7 | 5.4 - 811 | 3.4 - 239 |

| 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides | 683 - 4250 | Subnanomolar-Nanomolar | Subnanomolar-Nanomolar | Subnanomolar-Nanomolar |

| Positively charged thiadiazole sulfonamides | 3 - 12 | 0.20 - 5.96 | 3 - 45 | Not Reported |

Data sourced from studies on various thiophene-2-sulfonamide derivatives. researchgate.netnih.gov

Lactoperoxidase (LPO) Inhibition: Kinetic Studies and Inhibitory Potency

Lactoperoxidase (LPO) is a significant enzyme in the innate immune system, found in mucosal secretions where it generates antimicrobial compounds. tandfonline.comresearchgate.net Studies on a series of thiophene-2-sulfonamide derivatives have demonstrated their ability to inhibit bovine milk LPO. tandfonline.comresearchgate.net

Kinetic analyses revealed that these compounds act as inhibitors of LPO. tandfonline.com Among the tested derivatives, 5-(2-thienylthio) thiophene-2-sulfonamide was identified as the most potent inhibitor, exhibiting competitive inhibition. tandfonline.comresearchgate.net This indicates that the inhibitor competes with the substrate for binding to the active site of the enzyme.

Table 2: Inhibitory Potency of a Thiophene-2-Sulfonamide Derivative against Lactoperoxidase (LPO)

| Compound | Inhibition Type | IC₅₀ (nM) | Kᵢ (nM) |

|---|---|---|---|

| 5-(2-thienylthio) thiophene-2-sulfonamide | Competitive | 3.4 | 2 ± 0.6 |

Data from an in vitro study on bovine milk LPO. tandfonline.comresearchgate.net

Urease Inhibition: Characterization of Inhibition Type

Derivatives of 5-arylthiophene bearing sulfonylacetamide moieties have been shown to be effective inhibitors of urease. Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, and its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

Studies on a series of N-((5-aryl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamides demonstrated significant urease inhibition. The inhibitory activity was found to be concentration-dependent. For instance, one of the most active compounds, N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide, showed over 90% inhibition at higher concentrations. The type of inhibition for some related sulfonamide analogues has been classified as mixed-type, suggesting that they may bind to both the free enzyme and the enzyme-substrate complex.

Table 3: Urease Inhibition by 5-Arylthiophene-2-sulfonylacetamide Analogues

| Compound | IC₅₀ (µg/mL) |

|---|---|

| N-((5'-methyl-[2,2'-bithiophen]-5-yl)sulfonyl)acetamide | ~17.1 ± 0.15 |

| N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide | 17.9 + 0.13 |

| N-((5-(4-chlorophenyl)thiophen-2-yl)sulfonyl)acetamide | 23.3 + 0.21 |

Data from a study investigating 5-arylthiophene-2-sulfonylacetamide derivatives.

Insulin-Degrading Enzyme (IDE) Inhibition

Insulin-degrading enzyme (IDE) is a zinc-dependent metalloprotease primarily responsible for the degradation of insulin (B600854) and other peptide hormones. Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes. Research into novel IDE inhibitors has included the synthesis of thiophene sulfonamide derivatives. As part of a broader study to develop IDE inhibitors, the compound N-(2-Bromopyridin-3-yl)-5-methylthiophene-2-sulfonamide was synthesized. This synthesis demonstrates the utility of the 5-methylthiophene-2-sulfonamide scaffold in the design and creation of potential IDE inhibitors.

Other Enzyme Systems (e.g., α-amylase, α-glucosidase, acetylcholinesterase)

The therapeutic utility of the sulfonamide scaffold extends to other enzyme systems relevant to various diseases.

α-Amylase and α-Glucosidase: These enzymes are key players in carbohydrate digestion, breaking down complex starches into absorbable glucose. Inhibiting these enzymes can help manage post-meal blood sugar spikes in individuals with type 2 diabetes. Various sulfonamide derivatives have demonstrated potent inhibitory activity against both α-amylase and α-glucosidase. The mechanism involves delaying carbohydrate digestion, which in turn slows glucose absorption.

Acetylcholinesterase (AChE): This enzyme is responsible for breaking down the neurotransmitter acetylcholine (B1216132). AChE inhibitors are used in the treatment of Alzheimer's disease to increase acetylcholine levels in the brain. The sulfonamide moiety has been incorporated into molecules designed as potential AChE inhibitors.

Modulation of Cellular Signaling Pathways

The biological activities of this compound and its analogues are often attributed to their ability to modulate key cellular signaling pathways. These interactions can disrupt the normal progression of cellular events, leading to specific outcomes such as the inhibition of cell proliferation or the induction of apoptosis. The following sections delve into the specific mechanisms by which these compounds are understood to exert their effects, focusing on their impact on cell cycle machinery and critical kinase cascades.

Impact on Cell Cycle Regulation (e.g., G0/G1 Phase Arrest Induction)

A significant mechanism by which sulfonamide-containing compounds exhibit their antiproliferative effects is through the disruption of the cell cycle. The cell cycle is a tightly regulated process that governs cell growth and division, with checkpoints ensuring the fidelity of each phase. Analogues of this compound have been shown to induce cell cycle arrest, particularly at the G0/G1 and sub-G1 phases.

For instance, studies on various heterocyclic compounds containing sulfonamide moieties have demonstrated their capacity to halt cell proliferation by interfering with cell cycle progression. Certain functionalized sulfur-containing heterocyclic analogues have been found to induce an arrest in the Sub-G1 phase in laryngeal carcinoma cells, which is indicative of an apoptotic pathway. nih.gov This Sub-G1 arrest was associated with a significant decrease in the cell population in the G0/G1 phase. nih.gov

In other research, different analogues have been shown to cause a halt at the G0/G1 checkpoint. For example, an isoindigo analogue, 5'-Br, was observed to induce a dose-dependent cell cycle arrest at the G0/G1 phase in HL-60 leukemia cells. researchgate.netresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. researchgate.netresearchgate.net Similarly, the flavonoid orientin (B1677486) has been shown to induce G0/G1 cell cycle arrest in human colorectal carcinoma HT29 cells by regulating cyclins and cyclin-dependent protein kinases (CDKs). nih.gov

Furthermore, a study on a series of 2-thiouracil-5-sulfonamide derivatives revealed their ability to induce cell growth arrest at various phases of the cell cycle depending on the cancer cell line. mdpi.com For example, the most active compound from this series induced cell growth arrest at the G1/S phase in A-2780 ovarian cancer cells, the S phase in HT-29 and MCF-7 cells, and the G2/M phase in HepG2 liver cancer cells. mdpi.com This was linked to an enhanced expression of the cyclin-dependent kinase inhibitors p21 and p27, which bind to and inhibit the activity of the CDK2/cyclin E complex, a key regulator of the G1/S transition. mdpi.com

The table below summarizes the observed effects of various sulfonamide analogues on cell cycle regulation in different cancer cell lines.

| Compound/Analogue | Cell Line | Observed Effect | Key Findings |

| Functionalized Sulfur-Containing Heterocyclic Analogues | HEp2 (Laryngeal Carcinoma) | Sub-G1 phase arrest | Decrease in G0/G1 phase cell population, indicating apoptosis. nih.gov |

| 5'-Br (Isoindigo Analogue) | HL-60 (Leukemia) | G0/G1 phase arrest | Dose-dependent increase in G0/G1 population with a decrease in S and G2/M phases. researchgate.netresearchgate.net |

| 2-Thiouracil-5-sulfonamide derivative (6e) | A-2780 (Ovarian) | G1/S phase arrest | Enhanced expression of p21 and p27 inhibitors. mdpi.com |

| 2-Thiouracil-5-sulfonamide derivative (6e) | HT-29 (Colon), MCF-7 (Breast) | S phase arrest | Inhibition of DNA synthesis phase. mdpi.com |

| 2-Thiouracil-5-sulfonamide derivative (6e) | HepG2 (Liver) | G2/M phase arrest | Blockade before mitotic entry. mdpi.com |

| Orientin (Flavonoid) | HT-29 (Colorectal) | G0/G1 phase arrest | Regulation of cyclin-CDK complexes. nih.gov |

Interaction with Kinase Cascades (e.g., JNK and p38 MAPK Activation)

Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are particularly responsive to stress stimuli. The modulation of these kinase cascades is another mechanistic aspect of the biological activity of certain bioactive compounds.

The activation of p38 MAPK and JNK is a coordinated event often triggered by cellular stress. nih.gov For instance, in muscle stem cells, the enzymatic dissociation process during isolation triggers a significant activation of both p38 and JNK pathways. nih.gov Activated JNK can translocate to the nucleus and regulate the activity of transcription factors like c-Jun, which is a component of the AP-1 (Activating Protein-1) transcription factor complex. nih.gov

While direct studies on this compound are limited in this context, the general behavior of related compounds provides insight. For example, in human glomerular mesangial cells, the vasoconstrictor peptide endothelin-1 (B181129) was shown to induce the activation of the p38 MAPK pathway, a process mediated by the proline-rich tyrosine kinase Pyk2. nih.gov Inhibition of Pyk2 specifically blocked the ET-1-induced activation of p38 MAPK, but not other kinases like ERK, suggesting a specific signaling route. nih.gov

The activation of JNK and p38 MAPK pathways is a common mechanism for inducing apoptosis in response to chemical agents. Therefore, it is plausible that certain this compound analogues could exert their pro-apoptotic effects by activating these specific stress-related kinase cascades, leading to the downstream activation of apoptotic machinery.

Receptor Binding and Ligand-Protein Interaction Profiling

The biological effects of a compound are fundamentally dictated by its interactions with protein targets. For sulfonamides and their analogues, the sulfonamide moiety is a critical pharmacophore that governs protein binding. nih.govchemrxiv.org Detailed studies using model systems have begun to deconstruct the specific contributions of this functional group to ligand-protein affinity and specificity.

Using the FK506-binding protein 12 (FKBP12) as a model, researchers have explored the interactions of sulfonamides and their derivatives, such as sulfenamides, sulfinamides, and sulfonimidamides. nih.govchemrxiv.org The sulfonamide oxygens are considered a key binding motif, often engaging in highly conserved CH···O=S interactions with the protein. nih.govchemrxiv.org

High-resolution cocrystal structures reveal intimate contacts between the sulfonamide analogues and the protein's binding pocket. nih.gov These studies have allowed for the precise determination of the binding contributions of each atom within the sulfonamide group. For example, replacing one of the sulfonyl oxygens can modulate the binding affinity, providing a strategy for fine-tuning the interaction.

Furthermore, the investigation of sulfonamide analogues has revealed novel binding modes. Sulfonimidamides, where a sulfonyl oxygen is replaced by an =NR group, introduce a new hydrogen bond acceptor through the sulfonimidamide nitrogen. nih.gov This creates new opportunities for ligand design, as substituents on the sulfonimidamide nitrogen can serve as new exit vectors to engage with different subpockets of the protein target. nih.gov This can even lead to dynamic rearrangements of the protein structure to accommodate the ligand. nih.gov

The table below outlines the key characteristics of protein interactions for different sulfonamide-related functional groups based on studies with the FKBP12 model protein.

| Functional Group | Key Interaction Features | Implications for Binding |

| Sulfonamide | The two sulfonyl oxygens act as key hydrogen bond acceptors. nih.govchemrxiv.org | Forms highly conserved CH···O=S interactions with the protein backbone. nih.govchemrxiv.org |

| Sulfinamide | Contains a single sulfinyl oxygen, altering the geometry and hydrogen bonding capacity. | Allows for the study of the contribution of a single sulfonyl oxygen to binding affinity. nih.gov |

| Sulfenamide | Lacks the sulfonyl oxygens, resulting in different electronic and steric properties. | Serves as a control to understand the importance of the sulfonyl group in binding. nih.gov |

| Sulfonimidamide | The nitrogen atom can act as a novel hydrogen bond acceptor. nih.gov | Provides a new exit vector for substituents (R' on =NR') to explore and interact with new protein subpockets. nih.gov |

These mechanistic insights into receptor binding and ligand-protein interactions are crucial for the rational design of new, more potent, and selective this compound analogues for therapeutic applications.

Research Applications and Pre Clinical Therapeutic Potential

Antimicrobial and Antibacterial Agent Research

Derivatives of thiophene-2-sulfonamide (B153586) have been a focus of antimicrobial research due to the increasing threat of drug-resistant bacteria. The sulfonamide group is known to interfere with the folic acid pathway in bacteria, thereby inhibiting their growth and demonstrating a bacteriostatic effect. nih.gov

Recent studies have explored the synthesis of various thiophene (B33073) derivatives and their activity against a range of pathogens. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, a highly resistant bacterial strain. nih.gov Specifically, the compound 5-bromo-N-propylthiophene-2-sulfonamide exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL against this resistant strain. nih.gov

Other research has focused on synthesizing thiophene-2-sulphonyl-amino acid derivatives, which have demonstrated antimicrobial activities against both gram-positive and gram-negative bacteria, including Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli, as well as the fungus Candida utilis. researchgate.net Similarly, novel thiophene-2-carboxamide derivatives have been evaluated for their antibacterial activity against pathogenic strains like S. aureus, B. subtilis, E. coli, and P. aeruginosa. nih.gov

The exploration of thiophene derivatives has also included the synthesis of tetrasubstituted 2-acetylthiophene (B1664040) derivatives, which, when condensed with various nitrogen nucleophiles, have shown potential antimicrobial activities. nih.gov One such derivative demonstrated greater potency than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov Furthermore, research into 5-nitro-2-thiophenecarbaldehyde N-((E)-(5-nitrothienyl)methylidene)hydrazone (KTU-286) has revealed selective bactericidal activity against multidrug-resistant Staphylococcus aureus. mdpi.com

The antimicrobial potential of thiophene derivatives extends to their ability to disrupt bacterial membranes and reduce adherence to host cells, as observed with certain thiophene derivatives against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.org

Table 1: Antimicrobial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism(s) | Key Findings |

| 5-bromo-N-propylthiophene-2-sulfonamide | Klebsiella pneumoniae ST147 (NDM-1) | MIC: 0.39 μg/mL; MBC: 0.78 μg/mL. nih.gov |

| Thiophene-2-sulphonyl-amino acid derivatives | Micrococcus luteus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Candida utilis | Demonstrated antimicrobial properties. researchgate.net |

| Amino thiophene-2-carboxamide derivative (with methoxy (B1213986) group) | P. aeruginosa, S. aureus, B. subtilis | Showed excellent activity with inhibition zones of 20, 20, and 19 mm, respectively. nih.gov |

| Iminothiophene derivative | Pseudomonas aeruginosa | More potent than gentamicin. nih.gov |

| KTU-286 | Multidrug-resistant Staphylococcus aureus | Selective bactericidal activity. mdpi.com |

| Thiophene derivatives 4 and 8 | Colistin-resistant A. baumannii and E. coli | Bactericidal effects, increased membrane permeabilization, reduced adherence. frontiersin.org |

This table is for informational purposes only and does not constitute medical advice.

Anticancer and Antiproliferative Agent Investigations

The scaffold of thiophene sulfonamides has been extensively investigated for its potential in developing new anticancer agents. These compounds have been shown to target various proteins and pathways that are overexpressed in cancer cells. nih.gov

A variety of novel thiophene derivatives incorporating moieties such as isoxazole, benzothiazole, quinoline, and anthracene (B1667546) have been synthesized and evaluated for their in vitro anticancer activity. nih.govresearchgate.net Several of these compounds exhibited significant cytotoxic activities against the human breast cancer cell line (MCF7), with some showing higher potency than the standard drug doxorubicin. nih.govresearchgate.net For example, compounds 6, 7, 9, and 13 in one study displayed IC50 values of 10.25, 9.70, 9.55, and 9.39 μmol L-1 respectively, compared to doxorubicin's IC50 of 32.00 μmol L-1. nih.govresearchgate.net

The antiproliferative activity of sulfonamide derivatives is often linked to their ability to inhibit key enzymes involved in cancer progression. Sulfonamides can act as tyrosine kinase inhibitors, carbonic anhydrase inhibitors, and matrix metalloproteinase inhibitors, all of which are crucial for cancer cell growth, survival, and metastasis. nih.gov

Research into chalcone-sulfonamide hybrids has also shown promise. Certain chalcones bearing a sulfonamide moiety have demonstrated significant growth inhibition against various cancer cell lines, including leukemia, colon cancer, renal cancer, and breast cancer. nih.gov For instance, chalcone (B49325) 18e showed remarkable results against the entire panel of leukemia cell lines with IC50 values between 0.99–2.52 μM. nih.gov

Furthermore, the synthesis of thiosemicarbazone ligands derived from 2-acetyl-5-methylthiophene (B1664034) and their palladium(II) complexes has been explored for anticancer applications. uwc.ac.zaresearchgate.net These metal complexes have shown potential as therapeutic agents against a broad spectrum of tumors. researchgate.net

Studies on sulfanilamide-1,2,3-triazole hybrids have also yielded promising results. Many of these synthesized compounds exhibited moderate to good activity against human gastric, breast, and prostate cancer cell lines. nih.gov

Table 2: Anticancer Activity of Selected Thiophene Sulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| Thiophene derivatives with isoxazole, benzothiazole, etc. | MCF7 (Breast) | Compounds 6, 7, 9, and 13 showed higher cytotoxicity than doxorubicin. nih.govresearchgate.net |

| Chalcone-sulfonamide hybrids (e.g., 17a-c) | Leukemia, Colon, Renal, Breast | Significant growth inhibition observed. nih.gov |

| Chalcone 18e | Leukemia | IC50 values between 0.99–2.52 μM. nih.gov |

| Sulfanilamide-1,2,3-triazole hybrid (11f) | PC-3 (Prostate) | IC50 value of 4.1 μM. nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa, MDA-MB231, MCF-7 | GI50 of 7.2, 4.62, and 7.13 µM, respectively. nih.gov |

This table is for informational purposes only and does not constitute medical advice.

Antiviral Activity Studies

The investigation of 5-Methylthiophene-2-sulfonamide and its analogs has extended to the field of antiviral research. Studies have shown that certain derivatives possess inhibitory effects against various viruses.

One area of focus has been on derivatives of 5-substituted 2'-deoxyuridines. For example, the substitution at the alpha position of thymidine (B127349) with a methylthio group resulted in an antiviral agent that was a specific and relatively nontoxic inhibitor of herpes simplex virus (HSV) replication in cell culture. nih.gov This particular thioether was effective against both HSV-1 and HSV-2. nih.gov In contrast, the corresponding sulfone derivative's activity was limited to HSV-1, and the sulfoxide (B87167) derivative was inactive. nih.gov

The 5'-phosphates of these thymidine derivatives were found to be potent inhibitors of thymidylate synthetase, although it is considered unlikely that this enzyme inhibition is the primary mechanism for their anti-herpes activity. nih.gov

Further research has also been conducted on the antiviral activity of 5-methylthiomethyl-2'-deoxyuridine and other 5-substituted 2'-deoxyuridines, indicating a broader interest in this class of compounds for antiviral drug development. nih.gov

Anti-inflammatory Research Applications

Derivatives of thiophene-2-sulfonamide are being explored for their potential anti-inflammatory properties. The anti-inflammatory activity of these compounds is often linked to their ability to inhibit enzymes involved in the inflammatory cascade.

Thiophene derivatives are known to possess anti-inflammatory activity, which is a significant aspect of their biological profile. nih.gov Research has shown that certain thiophene-2-carboxamide derivatives have been investigated for their inflammatory properties. nih.gov

Antioxidant Compound Development

The development of compounds with antioxidant properties is a significant area of research, and derivatives of thiophene have shown promise in this regard. Oxidative stress is implicated in numerous diseases, making the discovery of new antioxidant agents crucial.

Novel 2-thiouracil-5-sulfonamide derivatives have been designed and synthesized with the aim of discovering potent antioxidant agents. nih.govnih.gov These compounds were evaluated for their ability to scavenge free radicals using various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov Several of the synthesized derivatives demonstrated significant radical scavenging activity, with some being comparable to the standard antioxidant, ascorbic acid. nih.govnih.gov

The antioxidant activity of these compounds is often attributed to the presence of specific structural features. For instance, in the 2-thiouracil-5-sulfonamide series, derivatives containing thiazole (B1198619) and thiosemicarbazone moieties showed potent antioxidant activities. nih.gov The position and nature of substituents on the phenyl ring also play a role in their antioxidant capacity. nih.gov

Furthermore, thiophene derivatives, in general, are recognized for their antioxidant properties, which contributes to their broad range of biological activities. nih.gov

Research on Neurological Conditions (e.g., Anticonvulsant Activity for Epilepsy)

Thiophene-based compounds have been investigated for their potential in treating neurological conditions, including epilepsy. The structural features of these compounds make them candidates for interacting with targets in the central nervous system.

Sulfonamide derivatives are known to have applications as anticonvulsant agents. nih.gov The mechanism of action for some sulfonamides in neurological conditions is related to their ability to inhibit carbonic anhydrase enzymes, which are present in the brain and play a role in neuronal excitability. mdpi.com

Ocular Hypotensive Effects Research (e.g., for Glaucoma Management)

A significant area of research for thiophene sulfonamides is in the management of glaucoma, a condition often characterized by elevated intraocular pressure (IOP). These compounds are investigated for their ability to act as carbonic anhydrase inhibitors (CAIs), which are a key class of drugs used to lower IOP. mdpi.com

A series of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides and 5-substituted thieno[3,2-b]thiophene-2-sulfonamides have been prepared and evaluated for their topical ocular hypotensive activity. nih.gov The goal of this research was to optimize the compounds' inhibitory potency against carbonic anhydrase and their water solubility to enhance their effectiveness as topical treatments. nih.gov

Derivatives such as 6-hydroxy-benzo[b]thiophene-2-sulfonamide have also been studied. nih.gov Topical application of this compound was shown to lower IOP in rabbits, with a calculated carbonic anhydrase inhibition of 99.7%. nih.gov